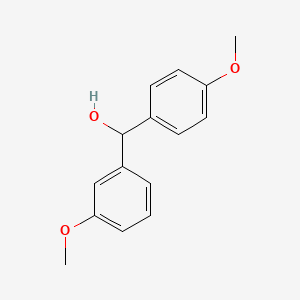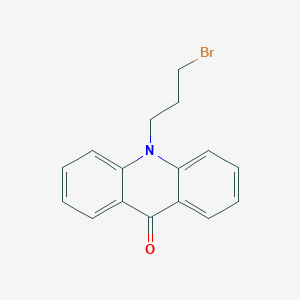
10-(3-Bromopropyl)acridin-9(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(3-Bromopropyl)acridin-9(10H)-one: is an organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a bromopropyl group attached to the acridine core, which can influence its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-(3-Bromopropyl)acridin-9(10H)-one typically involves the reaction of acridin-9(10H)-one with 3-bromopropyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromopropyl group in 10-(3-Bromopropyl)acridin-9(10H)-one can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation Reactions: The acridine core can be oxidized under specific conditions to form acridine N-oxides, which may exhibit different chemical and biological properties.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the carbonyl group, to form corresponding alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Acridine N-oxides.
Reduction Products: Corresponding alcohols.
Aplicaciones Científicas De Investigación
Chemistry: 10-(3-Bromopropyl)acridin-9(10H)-one is used as an intermediate in the synthesis of various acridine derivatives
Biology: The compound is investigated for its potential as an anticancer agent. Acridine derivatives have shown promise in inhibiting the growth of cancer cells by intercalating into DNA and disrupting essential biological processes.
Medicine: Research is ongoing to explore the use of this compound and its derivatives as therapeutic agents for treating neurodegenerative diseases, such as Alzheimer’s disease, due to their ability to inhibit acetylcholinesterase.
Industry: In the industrial sector, the compound is used in the development of dyes and pigments due to its chromophoric properties. It is also explored for its potential use in the synthesis of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 10-(3-Bromopropyl)acridin-9(10H)-one primarily involves its interaction with biological macromolecules, such as DNA and enzymes. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of their function. The acridine core can intercalate into DNA, disrupting the replication and transcription processes, which is particularly relevant in its anticancer activity.
Comparación Con Compuestos Similares
Acridin-9(10H)-one: The parent compound without the bromopropyl group.
9-(Bromomethyl)acridine: A similar compound with a bromomethyl group instead of a bromopropyl group.
Acridine N-oxides: Oxidized derivatives of acridine.
Comparison:
10-(3-Bromopropyl)acridin-9(10H)-one: is unique due to the presence of the bromopropyl group, which enhances its reactivity and potential for forming covalent bonds with biological targets.
Acridin-9(10H)-one: lacks the bromopropyl group, making it less reactive in nucleophilic substitution reactions.
9-(Bromomethyl)acridine: has a shorter alkyl chain, which may affect its ability to interact with biological macromolecules compared to the longer bromopropyl chain.
Acridine N-oxides: exhibit different chemical properties due to the presence of the N-oxide functional group, which can influence their biological activity and reactivity.
Propiedades
Fórmula molecular |
C16H14BrNO |
|---|---|
Peso molecular |
316.19 g/mol |
Nombre IUPAC |
10-(3-bromopropyl)acridin-9-one |
InChI |
InChI=1S/C16H14BrNO/c17-10-5-11-18-14-8-3-1-6-12(14)16(19)13-7-2-4-9-15(13)18/h1-4,6-9H,5,10-11H2 |
Clave InChI |
HVDOYZIMGYFTSK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



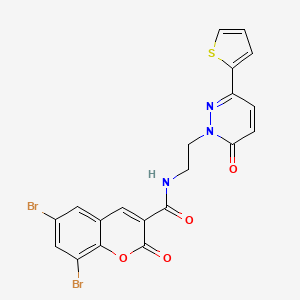
![{2-[1-(1H-pyrazol-1-yl)ethyl]pyrrolidin-1-yl}acetic acid](/img/structure/B14125050.png)
![N-[(4-methoxyphenyl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B14125057.png)
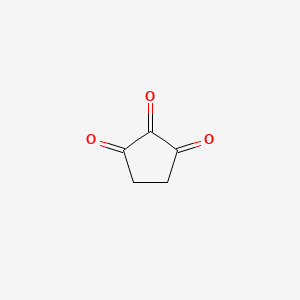
![11-(4-chlorophenyl)-13-methyl-5-(2-methylprop-2-enyl)-8-thia-3,5,10,12-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B14125070.png)

![N-(4-acetylphenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125092.png)
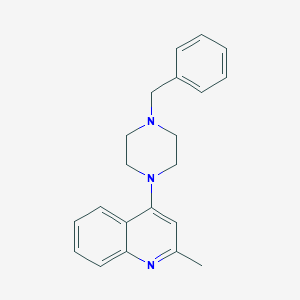
![methyl naphthalen-2-yl{[3-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3,4,5,6,7-hexahydro-1H-isoindol-1-yl]amino}acetate](/img/structure/B14125104.png)
![9-(Hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol](/img/structure/B14125112.png)


